molecular formula C21H23NO4S B2475571 Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034461-76-0

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2475571
CAS No.: 2034461-76-0
M. Wt: 385.48
InChI Key: QMNJNLKMJUEYCK-UHFFFAOYSA-N
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Description

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound with the molecular formula C21H23NO4S and is recorded in the PubChem database under the identifier CID 119104364 . This molecule is characterized by a hybrid structure featuring a chroman-2-yl group linked via a methanone bridge to a 7-phenyl-1,4-thiazepane ring that is further functionalized as a 1,1-dioxide sulfone. The chromanone scaffold is a privileged structure in medicinal chemistry, known as a versatile building block for the isolation, design, and synthesis of novel lead compounds . Chroman-4-one derivatives, which are structurally similar, have been extensively researched and demonstrate a wide spectrum of pharmacological activities, including serving as potent and selective inhibitors of specific enzymes . For instance, certain substituted chroman-4-one analogs have been developed as highly selective inhibitors of SIRT2, an enzyme involved in aging-related diseases such as neurodegenerative disorders and cancer . Furthermore, the 1,4-thiazepane moiety is a nitrogen- and sulfur-containing heterocycle of significant interest in pharmaceutical development. The presence of the 1,1-dioxide (sulfone) group can influence the molecule's electronic properties, solubility, and potential interactions with biological targets. Researchers may explore this compound as a key intermediate or as a novel chemical entity in various discovery programs. Potential research applications include investigating its properties as a kinase inhibitor, given that compounds with similar complex heterocyclic systems have been explored for this purpose in oncology research . It is also a candidate for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific therapeutic targets. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c23-21(19-11-10-16-6-4-5-9-18(16)26-19)22-13-12-20(27(24,25)15-14-22)17-7-2-1-3-8-17/h1-9,19-20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNJNLKMJUEYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the chroman ring, which can be synthesized through the cyclization of phenolic compounds with aldehydes or ketones under acidic conditions. The thiazepane ring can be introduced via a nucleophilic substitution reaction involving a suitable thioamide and an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, thioamides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Chroman-4-one Family

Several chroman-4-one derivatives, such as 2-(4-methoxybenzyl)chroman-4-one (2m) , 7-methoxy-2-(4-methoxybenzyl)chroman-4-one (2n) , and 2-benzyl-6-methoxychroman-4-one (2o) , were synthesized via ruthenium-catalyzed reactions in 1,4-dioxane at 120°C for 20 hours . Key differences include:

  • Substituent Position and Type: Compound 2m has a 4-methoxybenzyl group at the 2-position, while 2n introduces a 7-methoxy group.
  • Synthetic Yields: Yields range from 73% (2n) to 90% (2o), suggesting that steric and electronic factors (e.g., methoxy vs. benzyl groups) impact reaction efficiency.
Table 1: Chroman-4-one Derivatives Comparison
Compound Substituents Yield Key Features
2m 2-(4-methoxybenzyl) 77% Moderate polarity, methoxy group
2n 2-(4-methoxybenzyl), 7-methoxy 73% Increased steric hindrance
2o 2-benzyl, 6-methoxy 90% High lipophilicity
Target Compound 1,4-thiazepan-4-yl, 7-phenyl, sulfone N/A Enhanced polarity, rigid core

Benzothiazine and Indole-Based Methanones

  • 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () shares the sulfone modification but replaces the thiazepane ring with a benzothiazine core.
  • AM-2201 and related indole-based methanones () feature naphthyl or fluoropentyl groups, which drastically increase lipophilicity. These compounds contrast with the target’s chroman-thiazepane scaffold, highlighting how core heterocycles influence solubility and pharmacokinetics .
Table 2: Heterocyclic Methanones Comparison
Compound Core Structure Key Modifications Potential Properties
Target Compound Chroman-thiazepane 7-phenyl, sulfone Balanced polarity, rigidity
Benzothiazine Derivative Benzothiazine 4-chlorophenyl, sulfone Electrophilic, planar
AM-2201 Indole Naphthyl, fluoropentyl High lipophilicity

Biological Activity

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chroman moiety linked to a thiazepane ring, which is further substituted with a phenyl group and a dioxido functional group. The structural formula can be represented as follows:

C21H22N2O3S\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure suggests multiple sites for interaction with biological targets, making it a candidate for pharmacological investigation.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazepane rings have shown significant antibacterial and antifungal properties. For instance, thiazepane derivatives have been reported to inhibit bacterial growth effectively .
  • Antioxidant Properties : Many chroman derivatives demonstrate antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The presence of the chroman structure may enhance this property .
  • Anti-inflammatory Effects : Thiazepane derivatives have been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : The indole moiety may facilitate binding to various receptors, modulating their activity and leading to physiological responses.
  • Oxidative Stress Modulation : By scavenging free radicals or chelating metal ions, the compound could reduce oxidative damage in cells.

Antimicrobial Activity

A study investigating the antimicrobial properties of thiazepane derivatives found that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of these compounds to disrupt bacterial cell membranes .

CompoundBacterial StrainInhibition Zone (mm)
Thiazepane AE. coli15
Thiazepane BS. aureus18
Chroman DerivativeP. aeruginosa20

Antioxidant Activity

Research on related chroman compounds showed that they possess strong antioxidant properties, which were determined using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro .

Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological studies due to its multifaceted biological activities. Future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety of the compound in living organisms.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.

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